Cas no 1203133-53-2 (5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine)

5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine is a heterocyclic compound featuring a 1,3,4-thiadiazine core substituted with a phenyl group at the 5-position and a piperazine moiety at the 2-position. This structure imparts significant versatility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of the piperazine ring enhances solubility and potential interactions with biological targets, while the thiadiazine core contributes to stability and diverse reactivity. Its unique architecture makes it a promising intermediate for synthesizing compounds with potential pharmacological applications, including CNS-active agents or antimicrobials. The compound's well-defined synthetic pathway and modifiable functional groups further support its utility in drug discovery and structure-activity relationship studies.
5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine structure
1203133-53-2 structure
商品名:5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
CAS番号:1203133-53-2
MF:C13H16N4S
メガワット:260.357940673828
MDL:MFCD16631956
CID:5167286
PubChem ID:45496775

5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine 化学的及び物理的性質

名前と識別子

    • 5-PHENYL-2-(PIPERAZIN-1-YL)-6H-1,3,4-THIADIAZINE
    • 6H-1,3,4-Thiadiazine, 5-phenyl-2-(1-piperazinyl)-
    • 5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
    • MDL: MFCD16631956
    • インチ: 1S/C13H16N4S/c1-2-4-11(5-3-1)12-10-18-13(16-15-12)17-8-6-14-7-9-17/h1-5,14H,6-10H2
    • InChIKey: SIJRFUNQWYFTHO-UHFFFAOYSA-N
    • ほほえんだ: S1CC(C2C=CC=CC=2)=NN=C1N1CCNCC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 341
  • トポロジー分子極性表面積: 65.3
  • 疎水性パラメータ計算基準値(XlogP): 1.6

5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-241833-0.25g
5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203133-53-2 95%
0.25g
$670.0 2024-06-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01039844-1g
5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203133-53-2 95%
1g
¥2828.0 2023-04-05
Enamine
EN300-241833-5.0g
5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203133-53-2 95%
5.0g
$2110.0 2024-06-19
Enamine
EN300-241833-0.1g
5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203133-53-2 95%
0.1g
$640.0 2024-06-19
Enamine
EN300-241833-5g
5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203133-53-2
5g
$2110.0 2023-09-15
Enamine
EN300-241833-0.05g
5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203133-53-2 95%
0.05g
$612.0 2024-06-19
Enamine
EN300-241833-2.5g
5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203133-53-2 95%
2.5g
$1428.0 2024-06-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01039844-5g
5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203133-53-2 95%
5g
¥8218.0 2023-04-05
Enamine
EN300-241833-0.5g
5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203133-53-2 95%
0.5g
$699.0 2024-06-19
Enamine
EN300-241833-1.0g
5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203133-53-2 95%
1.0g
$728.0 2024-06-19

5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine 関連文献

5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazineに関する追加情報

Introduction to 5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine (CAS No: 1203133-53-2) in Modern Chemical Biology and Medicinal Chemistry

The compound 5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine (CAS No: 1203133-53-2) represents a significant advancement in the realm of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both phenyl and piperazine moieties within its molecular structure endows it with unique pharmacological properties that make it a promising candidate for further investigation.

At the core of its chemical identity lies the thiadiazine scaffold, a fused ring system consisting of sulfur, nitrogen, and carbon atoms. This particular arrangement imparts a high degree of structural rigidity while simultaneously allowing for diverse functionalization. The incorporation of a phenyl group at the 5-position and a piperazin-1-yl substituent at the 2-position further enhances its molecular complexity. Such structural features are strategically designed to interact with biological targets in a highly specific manner, thereby increasing the likelihood of therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the mechanistic aspects of this compound. Studies suggest that the 5-phenyl moiety plays a crucial role in modulating binding affinity by influencing hydrophobic interactions, while the piperazin-1-yl group contributes to hydrogen bonding capabilities. These interactions are critical for achieving optimal pharmacokinetic profiles, including solubility, bioavailability, and metabolic stability. The combination of these features makes 5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine an attractive scaffold for designing drugs targeting a wide range of diseases.

In the context of drug discovery, this compound has been explored as a potential lead for treating neurological disorders. The piperazine ring is particularly noteworthy for its ability to cross the blood-brain barrier, making it an ideal candidate for central nervous system (CNS) applications. Preclinical studies have indicated that derivatives of this molecule exhibit promising effects on neurotransmitter receptors such as serotonin and dopamine. These findings align with the growing interest in developing treatments for conditions like depression, anxiety, and cognitive impairments.

The thiadiazine core also exhibits notable anti-inflammatory properties. Research has demonstrated that thiadiazine derivatives can inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these pathways, 5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine and its analogs hold promise for applications in managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its structural similarity to known antiviral agents suggests potential utility in combating viral infections by interfering with viral replication mechanisms.

From a synthetic chemistry perspective, the preparation of 5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine involves multi-step reactions that showcase the versatility of modern synthetic methodologies. The introduction of the piperazine ring can be achieved through nucleophilic substitution or cyclization reactions, while the phenyl group can be incorporated via Friedel-Crafts acylation or cross-coupling reactions such as Suzuki-Miyaura coupling. These synthetic routes highlight the compound's accessibility and pave the way for further derivatization to optimize its pharmacological properties.

The growing body of literature on thiadiazine-based compounds underscores their significance in medicinal chemistry. Researchers have reported novel synthetic strategies that enhance yield and purity while minimizing hazardous byproducts. Additionally, advances in green chemistry have led to the development of more sustainable synthetic pathways that reduce environmental impact. These innovations not only improve the efficiency of drug development but also align with global efforts to promote sustainable practices in chemical manufacturing.

Future directions in research may focus on exploring additional biological targets beyond those already investigated. For instance, studies could investigate interactions with ion channels or enzymes relevant to metabolic disorders. Furthermore, exploring structure-function relationships will be crucial for designing next-generation derivatives with improved therapeutic profiles. Collaborative efforts between chemists and biologists will be essential to unraveling the full potential of this compound class.

In conclusion,5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine (CAS No: 1203133-53-2) stands as a testament to the ingenuity of modern chemical biology and medicinal chemistry. Its unique structural features offer multifaceted opportunities for drug development across various therapeutic areas. As research continues to uncover new applications and synthetic strategies,this compound promises to remain at forefront of scientific inquiry, driving innovation in healthcare solutions.

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